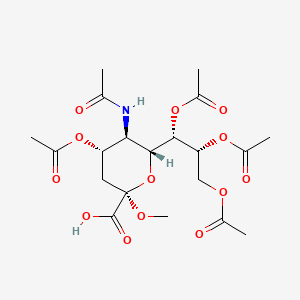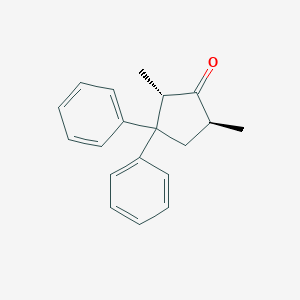
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one is a chiral compound with a unique structure that includes two methyl groups and two phenyl groups attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: A similar compound without specific stereochemistry.
Uniqueness
The uniqueness of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Eigenschaften
CAS-Nummer |
41024-61-7 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dimethyl-3,3-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-14-13-19(15(2)18(14)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
UCMNDJNUDWOMBT-LSDHHAIUSA-N |
Isomerische SMILES |
C[C@H]1CC([C@@H](C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC(C(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



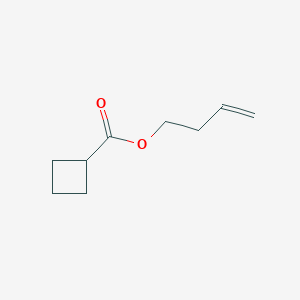
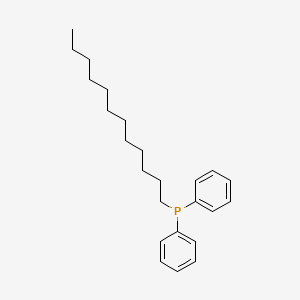
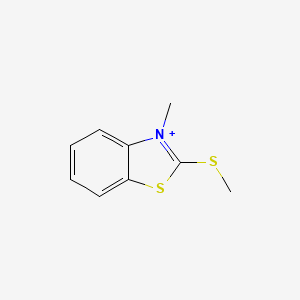
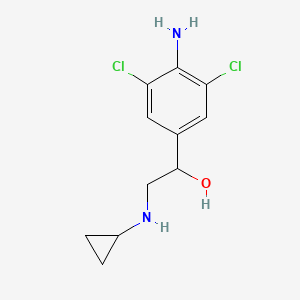
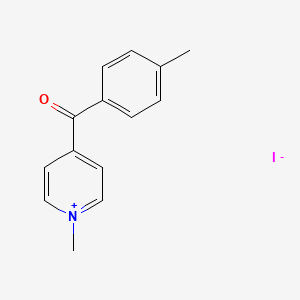
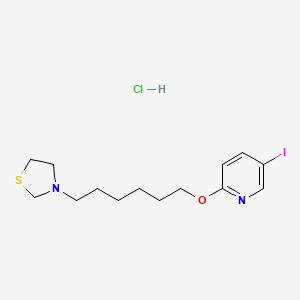
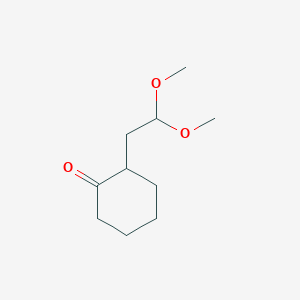
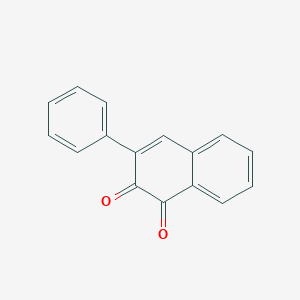
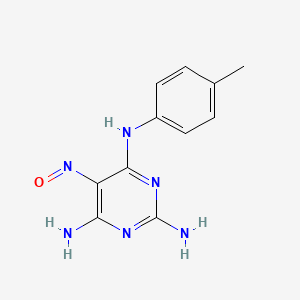
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
